Ferricglycerophosphate (Technical Grade)

Description

Historical Context and Evolution of Academic Inquiry into Iron Glycerophosphates

The scientific journey of iron compounds in research has a long and storied past, with early recognition of iron's biological importance. nih.gov The therapeutic use of iron preparations dates back centuries, but a detailed understanding of iron's role in the body and the development of specific iron compounds for research and supplementation is a more recent endeavor. mdpi.comnih.gov

The academic focus on iron glycerophosphates emerged from the intersection of nutritional science and coordination chemistry. truman.edutruman.edu Initial research into glycerophosphates and iron compounds as separate entities laid the groundwork for investigating their combined potential. The evolution of this inquiry can be broadly traced through several key phases:

Early 20th Century: Initial studies focused on the general nutritional benefits of organic iron salts, with the aim of improving iron absorption and tolerability compared to inorganic iron salts.

Mid-20th Century: With advancements in analytical techniques, researchers began to characterize the physicochemical properties of various iron compounds, including glycerophosphates. This period saw the initial synthesis and preliminary investigation of ferric glycerophosphate.

Late 20th Century to Present: A more focused academic inquiry into ferric glycerophosphate began, driven by its potential applications in food fortification and as a precursor in materials science. Research has expanded to include detailed studies on its bioavailability, its role in nanoparticle synthesis, and its interactions within biological systems.

Methodological Frameworks for Investigating Complex Chemical Compounds

The investigation of a complex compound like ferric glycerophosphate, which is often amorphous and can have variable composition, requires a multi-faceted analytical approach. researchgate.net A coordinated methodological framework is essential to fully characterize its structure, purity, and behavior. truman.edutruman.eduiupac.org

This framework typically involves a combination of spectroscopic, microscopic, and elemental analysis techniques:

Elemental Analysis: Techniques such as Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are fundamental for determining the total iron content and identifying any trace elemental impurities.

Spectroscopic Techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present, such as the phosphate (B84403) and glycerol (B35011) moieties, and to probe the coordination between the iron and the glycerophosphate ligand.

X-ray Photoelectron Spectroscopy (XPS): Provides information on the surface elemental composition and the oxidation state of the iron.

X-ray Absorption Spectroscopy (XAS): Offers detailed insights into the local atomic structure, including bond distances and coordination numbers around the iron center.

Microscopic Techniques:

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): Employed to visualize the morphology and size of ferric glycerophosphate particles, particularly when used in nanoparticle synthesis.

Structural Analysis:

X-ray Diffraction (XRD): While ferric glycerophosphate is often amorphous, XRD is crucial for identifying any crystalline impurities and for characterizing the structure of any crystalline materials derived from it.

The following table summarizes key analytical techniques and their specific applications in the study of ferric glycerophosphate.

| Analytical Technique | Information Obtained | Relevance to Ferric Glycerophosphate Research |

| ICP-AES/ICP-MS | Quantitative elemental composition, trace element analysis | Verifying iron content, assessing purity of technical grade material. |

| FTIR Spectroscopy | Identification of functional groups, coordination environment | Confirming the presence of glycerophosphate and its interaction with iron. |

| XPS | Surface elemental composition, iron oxidation state | Confirming the Fe(III) state and surface characteristics. |

| XAS | Local atomic structure, bond distances, coordination numbers | Elucidating the immediate chemical environment of the iron atoms in the amorphous structure. |

| TEM/SEM | Particle morphology, size, and distribution | Characterizing nanoparticles synthesized using ferric glycerophosphate as a precursor. |

| XRD | Crystalline structure identification | Assessing the amorphous nature of the compound and identifying any crystalline phases. |

Current Gaps and Emerging Challenges in Ferric Glycerophosphate Research

Despite its long history of use and study, several gaps in knowledge and significant challenges remain in the research of ferric glycerophosphate.

Structural Elucidation: The amorphous and potentially polymeric nature of technical grade ferric glycerophosphate makes its precise structural characterization exceedingly difficult. researchgate.net The exact coordination environment of the iron centers and the nature of the bonding with the glycerophosphate moieties are not fully understood.

Bioavailability and Absorption Mechanisms: While generally considered to have better bioavailability than some inorganic iron salts, the exact mechanisms of iron absorption from ferric glycerophosphate are still under investigation. nih.govnih.goveuropa.eu The influence of the glycerophosphate ligand on iron uptake at the cellular level is an area of active research.

Control over Nanoparticle Synthesis: When used as a precursor in materials science, controlling the size, morphology, and phase of the resulting iron oxide nanoparticles can be challenging. nih.govnih.govresearchgate.netresearchgate.net The decomposition and transformation of ferric glycerophosphate during synthesis are complex processes that are not yet fully predictable.

Purity and Impurity Profiling: For technical grade materials, the nature and potential impact of impurities on experimental outcomes are often not well-defined. This can introduce variability in research findings, particularly in sensitive biological or catalytic studies.

Emerging challenges in the field include the development of more sophisticated analytical techniques to probe the structure of amorphous materials and the need for more standardized research protocols to ensure the reproducibility of studies using technical grade ferric glycerophosphate.

Properties

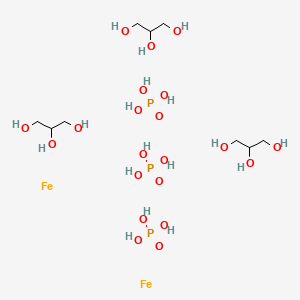

Molecular Formula |

C9H33Fe2O21P3 |

|---|---|

Molecular Weight |

681.96 g/mol |

IUPAC Name |

iron;phosphoric acid;propane-1,2,3-triol |

InChI |

InChI=1S/3C3H8O3.2Fe.3H3O4P/c3*4-1-3(6)2-5;;;3*1-5(2,3)4/h3*3-6H,1-2H2;;;3*(H3,1,2,3,4) |

InChI Key |

NLXRUUACPHCUIV-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CO)O)O.C(C(CO)O)O.C(C(CO)O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.[Fe].[Fe] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparation Techniques for Ferricglycerophosphate

Chemo-Synthetic Pathways to Ferricglycerophosphate and its Analogues

The conventional synthesis of ferric glycerophosphate is typically achieved through a precipitation reaction in an aqueous medium. This involves the reaction of a soluble ferric salt with a glycerophosphate salt, leading to the formation of the insoluble ferric glycerophosphate complex.

The selection of appropriate precursors is a critical first step in the synthesis of ferric glycerophosphate. The iron source is typically a water-soluble iron (III) salt, such as ferric chloride (FeCl₃) or ferric nitrate (B79036) (Fe(NO₃)₃). The glycerophosphate component is usually introduced as a salt, for instance, sodium glycerophosphate or calcium glycerophosphate.

Reaction optimization is essential for maximizing yield and purity. nih.gov Key parameters that require careful control include:

Stoichiometry: The molar ratio of the reactants is carefully controlled, often with a slight excess of the glycerophosphate to ensure complete precipitation of the iron complex.

pH: The pH of the reaction mixture is a crucial factor. It must be controlled to prevent the co-precipitation of ferric hydroxide (B78521), which occurs under alkaline conditions. An acidic to neutral pH is generally preferred. researchgate.net

Temperature: Temperature influences the reaction rate and the solubility of the product, thereby affecting the particle size and morphology of the precipitate. google.com

Reaction Time: Sufficient time must be allowed for the reaction to reach completion.

Table 1: Common Precursors in Ferricglycerophosphate Synthesis

| Iron (III) Source Precursor | Glycerophosphate Source Precursor | Typical Solvent |

|---|---|---|

| Ferric Chloride (FeCl₃) | Sodium Glycerophosphate | Water |

| Ferric Nitrate (Fe(NO₃)₃) | Calcium Glycerophosphate | Water |

The formation of ferric glycerophosphate from its constituent ions in a solution is a complexation reaction. Kinetically, the process is governed by the rate at which the glycerophosphate ligand displaces water molecules from the coordination sphere of the hydrated ferric ion. Studies on analogous ferric phosphate (B84403) systems show that the reaction kinetics are influenced by reactant concentrations, temperature, and pH. colab.wsmdpi.com The rate-limiting step in similar reactions can sometimes be the release of the final product from the enzyme or catalyst surface. nih.gov

Thermodynamically, the formation of the ferric glycerophosphate complex is generally a favorable and spontaneous process, driven by a negative Gibbs free energy change. This is a result of the formation of stable coordinate bonds between the ferric ion and the oxygen atoms of the phosphate and hydroxyl groups of the glycerophosphate ligand. colab.ws

The synthesis conditions have a profound effect on the final product's characteristics. Purity is significantly influenced by the pH, as improper control can lead to contamination with ferric hydroxide. researchgate.net The presence of impurities in the precursor materials can also be carried through to the final product. Therefore, using high-purity starting materials is essential. google.com

The crystalline structure of the final product, which can range from amorphous to crystalline, is also dictated by the synthesis parameters. mdpi.com

Rate of Precipitation: Slow and controlled addition of reactants tends to favor the growth of larger, more ordered crystals. Rapid precipitation often results in a more amorphous product.

Temperature: Higher temperatures can promote the formation of more crystalline structures by providing the necessary energy for lattice formation and annealing out defects. mdpi.com

Aging: Allowing the precipitate to age in the mother liquor can lead to a transformation from an amorphous to a more stable crystalline phase through a dissolution-recrystallization mechanism. researchgate.netmdpi.com

Novel Approaches in Ferricglycerophosphate Synthesis for Research Applications

Modern research in chemical synthesis emphasizes the development of environmentally friendly and efficient manufacturing processes. This has led to the exploration of green chemistry principles and continuous flow methods for the production of ferric glycerophosphate.

The application of green chemistry principles aims to make the synthesis of ferric glycerophosphate more sustainable. nih.govijnrd.orgresearchgate.net Key areas of focus include:

Safer Solvents: The use of water as a solvent, which is common in ferric glycerophosphate synthesis, is already in line with green chemistry principles. ijnrd.org Research focuses on eliminating the need for any organic co-solvents.

Atom Economy: Optimizing reactions to ensure that a maximal proportion of the atoms from the reactants are incorporated into the final product, thus minimizing waste. researchgate.net

Energy Efficiency: Designing synthetic routes that can be carried out at ambient temperature and pressure to reduce energy consumption.

Use of Renewable Feedstocks: While not yet common, research is exploring the use of biologically derived sources for the glycerophosphate moiety.

Continuous flow synthesis is emerging as a powerful alternative to traditional batch processing for the scalable production of chemicals. flinders.edu.aursc.org In this method, reactants are continuously pumped into a reactor where they mix and react, and the product stream is continuously collected. This approach offers several advantages for the synthesis of ferric glycerophosphate: ucl.ac.uk

Enhanced Process Control: Precise control over parameters like temperature, pressure, and residence time leads to a more consistent product quality.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat and mass transfer, leading to faster reaction rates and better control over particle size. researchgate.net

Scalability: Production can be easily scaled up by running the system for longer durations or by "numbering-up" (using multiple reactors in parallel). flinders.edu.au

Safety: The small reaction volumes within the reactor at any given time minimize the risks associated with handling large quantities of chemicals.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Process Control | Variable, potential for batch-to-batch inconsistency | Precise and consistent |

| Heat & Mass Transfer | Often limited, can lead to non-uniform product | Highly efficient, uniform product characteristics |

| Scalability | Complex, requires re-engineering of equipment | Straightforward (time or numbering-up) |

| Safety | Higher risk with large reactant volumes | Inherently safer due to small volumes |

| Footprint | Large, requires significant plant space | Compact, smaller footprint |

Characterization of Technical Grade Variability in Synthesis Outcomes

The synthesis of ferric glycerophosphate is not a straightforward process and can result in significant variability between batches, particularly in technical grade material. This variability stems from several factors inherent to the manufacturing process, including the purity of raw materials, the specific synthetic route employed, and the level of control over reaction conditions such as temperature, pH, and reaction time. catalysis.blogtristarintermediates.orgtristarintermediates.org

Academic Investigations into Impurity Profiles and Their Origins

Academic and industrial research into the impurity profile of technical grade ferric glycerophosphate has identified several common contaminants. These impurities can significantly impact the material's physical and chemical properties. The primary sources of these impurities are unreacted starting materials, by-products from side reactions, and degradation products.

Common Impurities in Technical Grade Ferric Glycerophosphate:

| Impurity Category | Specific Examples | Origin |

| Unreacted Starting Materials | Free glycerol (B35011), free phosphoric acid, inorganic iron salts (e.g., ferric chloride, ferric sulfate) | Incomplete reaction during synthesis. The quality and composition of the initial raw materials are a direct contributing factor. catalysis.blog |

| Reaction By-products | Isomeric forms of glycerophosphate (alpha- and beta-isomers), polymeric iron-glycerophosphate species | The reaction between glycerol and phosphoric acid can lead to the formation of different isomers. The polymerization of the final product can also occur under certain reaction conditions. |

| Inorganic Impurities | Free phosphate ions, other metal ions (e.g., lead, arsenic, mercury in trace amounts) | Inadequate purification of the final product or impurities present in the raw materials. mubychem.com |

| Degradation Products | Oxidized iron species, hydrolysis products | Instability of the compound over time, especially when exposed to air, moisture, or light. |

This table is based on general principles of chemical synthesis and information from related product specifications.

Methodologies for Controlling and Assessing Batch-to-Batch Consistency

Ensuring batch-to-batch consistency is a critical aspect of the industrial production of ferric glycerophosphate. The pharmaceutical and chemical manufacturing industries have developed comprehensive strategies, often under the umbrella of Quality by Design (QbD), to achieve this. ich.orgispe.orgmfd.org.mkprocessdevelopmentforum.comeuropa.eu These principles are directly applicable to the production of technical grade ferric glycerophosphate.

Key Methodologies for Ensuring Consistency:

Raw Material Specification and Testing: The process begins with stringent specifications for all raw materials, including glycerol, phosphoric acid, and the iron source. catalysis.blogtristarintermediates.org Testing incoming materials for purity and the presence of potential contaminants is the first line of defense against introducing variability into the manufacturing process.

Standardized Operating Procedures (SOPs): The implementation of detailed and validated SOPs for the entire manufacturing process is fundamental. catalysis.blog This includes precise instructions for the order of reagent addition, reaction times, temperature profiles, and pH control.

In-Process Control (IPC) Monitoring: Real-time monitoring of critical process parameters (CPPs) is crucial for maintaining consistency. tristarintermediates.orgtristarintermediates.org This can involve continuous pH measurement, temperature tracking, and sampling at various stages to test for intermediate product quality. Automated systems can help to immediately detect and correct deviations from the established parameters. proconexdirect.com

Process Analytical Technology (PAT): The use of PAT, which involves online, at-line, or in-line analysis, provides real-time insights into the reaction progress and the formation of the desired product and any impurities. This allows for proactive control of the process to ensure it remains within the desired operating space.

Final Product Testing and Specification: A comprehensive set of analytical tests on the final product is performed to ensure it meets the predefined specifications. This typically includes assays for iron and glycerophosphate content, identification tests, and limits for known and unknown impurities.

Data-Driven Approaches to Consistency:

Statistical Process Control (SPC) is a powerful tool used to monitor and control the manufacturing process. tristarintermediates.org By charting critical quality attributes (CQAs) of the final product over time, manufacturers can identify trends and potential process shifts before they result in an out-of-specification batch.

Below is an interactive data table illustrating a hypothetical example of monitoring the iron content in different batches of technical grade ferric glycerophosphate.

| Batch Number | Iron Content (%) | Upper Control Limit (%) | Lower Control Limit (%) | Status |

| 1 | 14.8 | 15.5 | 14.5 | In Control |

| 2 | 15.1 | 15.5 | 14.5 | In Control |

| 3 | 14.6 | 15.5 | 14.5 | In Control |

| 4 | 15.3 | 15.5 | 14.5 | In Control |

| 5 | 14.9 | 15.5 | 14.5 | In Control |

| 6 | 15.6 | 15.5 | 14.5 | Out of Control |

| 7 | 14.7 | 15.5 | 14.5 | In Control |

| 8 | 15.2 | 15.5 | 14.5 | In Control |

| 9 | 14.4 | 15.5 | 14.5 | Out of Control |

| 10 | 15.0 | 15.5 | 14.5 | In Control |

By implementing these robust control strategies and analytical methodologies, manufacturers of technical grade ferric glycerophosphate can mitigate the inherent variability in the synthesis process, leading to a more consistent and reliable product.

Advanced Analytical Characterization Techniques for Ferricglycerophosphate Technical Grade

Spectroscopic Methodologies for Structural Elucidation and Speciation

Spectroscopic techniques are indispensable for probing the molecular structure and chemical environment of Ferricglycerophosphate. They provide insights into the vibrational characteristics of its functional groups, the oxidation state and coordination of the iron center, and the structure of the glycerophosphate ligand.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for obtaining a "molecular fingerprint" of Ferricglycerophosphate. These techniques probe the vibrational modes of the molecule, providing information on the presence of specific functional groups and the nature of the bonding between the iron and the glycerophosphate moiety.

In FTIR analysis of Ferricglycerophosphate, the spectrum is characterized by the vibrations of the phosphate (B84403) and glycerol (B35011) components. The coordination of the phosphate group to the ferric iron center can be observed through shifts in the P-O stretching frequencies. Different coordination modes, such as monodentate or bidentate complexes, can be distinguished by these spectral shifts. A broad absorption band corresponding to the O-H stretching of the glycerol hydroxyl groups is also a prominent feature.

Interactive Table 3.1: Characteristic Vibrational Spectroscopy Data for Ferricglycerophosphate

| Technique | Wavenumber (cm⁻¹) | Assignment | Significance |

| FTIR | ~3400 (broad) | O-H stretching | Presence of glycerol hydroxyl groups and water. |

| FTIR | ~2900-2800 | C-H stretching | Aliphatic C-H bonds in the glycerol moiety. |

| FTIR/Raman | ~1100-950 | P-O stretching | Indicates the presence of the phosphate group; shifts are sensitive to coordination with iron. |

| FTIR/Raman | ~600-400 | Fe-O stretching | Provides direct information on the iron-phosphate coordination. |

X-ray Absorption Spectroscopy (XAS) is a highly specific technique for investigating the electronic structure and local coordination environment of the iron atoms in Ferricglycerophosphate. The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, particularly the pre-edge feature, is sensitive to the oxidation state and coordination geometry of the iron. mdpi.com For Ferricglycerophosphate, the energy position of the absorption edge will be characteristic of Fe(III). mdpi.com The intensity and shape of the pre-edge peak can provide information about the symmetry of the iron coordination sphere, for instance, distinguishing between tetrahedral and octahedral coordination.

The EXAFS region provides information about the local atomic structure around the iron center, including the identity and number of neighboring atoms and their respective distances. Analysis of the EXAFS spectrum can reveal the number of oxygen atoms from the phosphate and hydroxyl groups coordinated to the iron, as well as the Fe-O bond distances. This data is critical for building a detailed model of the coordination complex.

Interactive Table 3.2: Typical X-ray Absorption Spectroscopy Parameters for Ferricglycerophosphate

| Parameter | Typical Value/Observation | Information Yielded |

| XANES | ||

| Absorption Edge Energy | ~7125 eV | Confirms the presence of iron and is indicative of its oxidation state. |

| Pre-edge Peak Position | - | Sensitive to the oxidation state (Fe³⁺). mdpi.com |

| Pre-edge Peak Intensity | - | Relates to the coordination geometry (e.g., octahedral vs. tetrahedral). |

| EXAFS | ||

| First Coordination Shell | Fe-O | Identifies the immediate neighbors to the iron atom. |

| Fe-O distance | ~1.9-2.1 Å | Provides the average bond length between iron and its coordinating oxygen atoms. |

| Coordination Number | 4-6 | Determines the number of atoms directly bonded to the iron center. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed structural information about the glycerophosphate moiety in solution. Both ³¹P and ¹H NMR are particularly informative.

³¹P NMR is an excellent tool for directly probing the phosphate group, as phosphorus-31 has a natural abundance of 100% and a spin of ½. The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment. However, the presence of the paramagnetic Fe(III) ion in Ferricglycerophosphate will have a profound effect on the ³¹P NMR spectrum, leading to significant line broadening and shifts. While this can make interpretation complex, it also provides evidence of the direct interaction between the iron and the phosphate group.

¹H NMR spectroscopy provides information about the proton environment within the glycerol part of the molecule. In a diamagnetic analogue, the ¹H NMR spectrum of glycerol 3-phosphate would show distinct signals for the protons on the three carbon atoms of the glycerol backbone. These signals would exhibit characteristic splitting patterns due to interactions with neighboring protons and the phosphorus atom. Similar to ³¹P NMR, the paramagnetic nature of the ferric ion will cause significant broadening of the proton signals in Ferricglycerophosphate, but the resulting spectrum can still confirm the presence of the glycerophosphate ligand.

Interactive Table 3.3: Expected NMR Spectroscopic Data for the Glycerophosphate Moiety

| Nucleus | Expected Chemical Shift (ppm) (relative to a standard) | Multiplicity | Information Provided |

| ³¹P | Broad signal | Singlet | Confirms the presence of the phosphate group and its interaction with the paramagnetic Fe(III) center. |

| ¹H (Glycerol CH₂) | Broad signals | Multiplet | Protons on the carbon atoms of the glycerol backbone adjacent to the phosphate and hydroxyl groups. |

| ¹H (Glycerol CH) | Broad signal | Multiplet | Proton on the central carbon atom of the glycerol backbone. |

Chromatographic and Separation Science Approaches

Chromatographic techniques are essential for assessing the purity of technical grade Ferricglycerophosphate, identifying and quantifying any impurities or degradation products, and determining the concentration of its constituent ions.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying the components of a mixture. For a complex like Ferricglycerophosphate, a direct HPLC analysis can be challenging due to its ionic nature and potential for multiple speciation in solution. A common approach involves the in-situ derivatization of the analyte to form a more stable and easily detectable complex. nih.gov

In the case of Ferricglycerophosphate, a method could be developed where the sample is treated with a strong chelating agent that displaces the glycerophosphate and forms a stable, colored, or UV-active complex with the ferric iron. nih.gov This complex can then be separated from the glycerophosphate and other impurities using a reversed-phase HPLC column. The concentration of the iron complex would be directly proportional to the amount of ferric iron in the original sample. A separate HPLC method could be developed for the analysis of the glycerophosphate anion, likely using an anion-exchange or hydrophilic interaction chromatography (HILIC) column. This would allow for the quantification of the glycerophosphate moiety and any related phosphate-containing impurities.

Interactive Table 3.4: Illustrative HPLC Method Parameters for Ferricglycerophosphate Analysis

| Parameter | Iron Analysis (as a complex) | Glycerophosphate Analysis |

| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm | Anion-Exchange or HILIC |

| Mobile Phase | Gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate). | Isocratic or gradient elution with an appropriate buffer. |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV-Vis or Diode Array Detector (DAD) at the λmax of the iron complex. | Charged Aerosol Detector (CAD) or Refractive Index (RI) Detector. |

| Injection Volume | 10-20 µL | 10-20 µL |

| Application | Quantification of total iron content and purity assessment. | Quantification of the glycerophosphate moiety and related impurities. |

Ion Chromatography (IC) is a highly effective technique for the separation and quantification of ionic species and is well-suited for the analysis of Ferricglycerophosphate and its potential ionic impurities. wikipedia.orgthermofisher.com This method can be used to determine the concentration of free phosphate, glycerophosphate, and ferric ions.

For the analysis of anions, an anion-exchange column is used to separate glycerophosphate from inorganic orthophosphate and other anionic impurities. nih.gov A conductivity detector is typically used for detection, often in conjunction with a suppressor to reduce the background conductivity of the eluent and enhance sensitivity. lcms.cz This allows for the accurate quantification of the glycerophosphate content and the detection of trace levels of ionic impurities.

For the determination of ferric ions, a cation-exchange column would be employed. The separation is based on the affinity of the positively charged ferric ions for the negatively charged stationary phase. Post-column derivatization with a colorimetric reagent that forms a strongly absorbing complex with iron can be used to enhance detection sensitivity and selectivity with a UV-Vis detector.

Interactive Table 3.5: Typical Ion Chromatography Conditions for Ferricglycerophosphate Analysis

| Analyte | Column Type | Eluent | Detection | Application |

| Glycerophosphate/Phosphate | Anion-Exchange | Sodium hydroxide (B78521) or sodium carbonate/bicarbonate buffer. | Suppressed Conductivity | Purity analysis and quantification of the glycerophosphate and free phosphate content. |

| Ferric Iron (Fe³⁺) | Cation-Exchange | Acidic eluent (e.g., nitric or sulfuric acid). | UV-Vis after post-column reaction with a colorimetric reagent (e.g., Ferrozine). | Determination of the total iron concentration. |

Size Exclusion Chromatography for Oligomerization Studies

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for determining the molecular weight distribution of complex molecules like ferric glycerophosphate. chromatographyonline.comuga.edu This method separates molecules based on their size in solution.

In the analysis of iron-carbohydrate complexes, SEC is employed to study the degree of oligomerization, which refers to the formation of larger molecular structures from smaller repeating units. The resulting chromatogram provides valuable information on the distribution of different-sized oligomers within a technical grade sample. This is critical for quality control and ensuring batch-to-batch consistency.

Key Research Findings:

SEC can effectively separate and quantify the various oligomeric species present in ferric glycerophosphate.

The technique helps in establishing a molecular weight profile, which is a key characteristic of the compound.

By comparing the SEC profiles of different batches, manufacturers can ensure the consistency and quality of their product.

Table 1: Illustrative SEC Data for Ferric Glycerophosphate Oligomerization Analysis

| Retention Time (min) | Molecular Weight (Da) | Relative Abundance (%) | Oligomer Species |

| 10.5 | >100,000 | 15 | High Molecular Weight Aggregates |

| 12.8 | 50,000 - 100,000 | 45 | Predominant Oligomers |

| 15.2 | 10,000 - 50,000 | 30 | Lower Molecular Weight Oligomers |

| 18.1 | <10,000 | 10 | Monomers and Dimers |

Mass Spectrometry-Based Characterization (e.g., LC-MS, ICP-MS)

Mass spectrometry (MS) is an indispensable tool for the detailed characterization of ferric glycerophosphate, providing insights into its molecular composition and purity. rssl.com When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of various components within a sample. rssl.com Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique for elemental analysis.

Identification of Trace Impurities in Technical Grade Samples

Technical grade ferric glycerophosphate may contain various impurities stemming from the manufacturing process. LC-MS is a highly effective technique for detecting and identifying these trace impurities. rssl.comnih.gov The high resolution and sensitivity of modern mass spectrometers enable the identification of even minute quantities of contaminants.

Commonly Identified Impurities:

Unreacted starting materials

Side-reaction products

Degradation products

Residual solvents

Table 2: Example of Trace Impurities in Ferric Glycerophosphate Identified by LC-MS

| Retention Time (min) | Detected Mass (m/z) | Proposed Impurity |

| 8.7 | 172.05 | Free Glycerophosphoric Acid |

| 11.2 | 92.05 | Glycerol |

| 20.5 | 248.98 | Unidentified Synthesis Byproduct |

Elucidation of Complex Molecular Structures and Isomeric Forms

The structural complexity of ferric glycerophosphate, including the potential for various isomeric forms, presents a significant analytical challenge. thermofisher.comnih.govmsu.edu Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can provide detailed structural information by fragmenting the parent molecule and analyzing the resulting fragment ions. nih.gov This allows for the differentiation of isomers that may have the same molecular weight but different structural arrangements. thermofisher.commsu.edu

Key Research Findings:

High-resolution mass spectrometry can provide accurate mass measurements, aiding in the determination of the elemental composition of the molecule and its fragments. nih.gov

MS/MS experiments can help to elucidate the connectivity of the glycerophosphate and iron components.

The fragmentation patterns observed can be used to distinguish between different isomeric forms of the compound. nih.gov

Elemental Analysis for Iron and Phosphorus Content

Accurate determination of the iron and phosphorus content is crucial for the quality control of ferric glycerophosphate. ICP-MS is the gold standard for this type of elemental analysis due to its exceptional sensitivity and accuracy. ruipugroup.com The technique can measure the concentration of these elements down to parts-per-billion levels.

Key Research Findings:

ICP-MS provides a reliable and precise method for quantifying the iron and phosphorus content in ferric glycerophosphate. researchgate.net

The technique is essential for ensuring that the product meets the required specifications for elemental composition.

ICP-MS can also be used to detect the presence of other elemental impurities.

Table 3: Typical Elemental Analysis Data for Ferric Glycerophosphate using ICP-MS

| Element | Measured Concentration (mg/g) | Specification Range (mg/g) |

| Iron (Fe) | 145.2 | 140 - 150 |

| Phosphorus (P) | 140.8 | 135 - 145 |

Advanced Diffraction Techniques for Solid-State Characterization

The solid-state properties of ferric glycerophosphate, such as its crystallinity, can significantly impact its stability and dissolution characteristics. Advanced diffraction techniques are employed to investigate these properties.

X-ray Diffraction (XRD) for Crystallinity and Phase Identification

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystalline structure of a material. ruipugroup.comosti.gov For technical grade ferric glycerophosphate, which is often amorphous or poorly crystalline, XRD is used to assess the degree of crystallinity and to identify any crystalline phases that may be present. osti.govmdpi.comresearchgate.net

Key Research Findings:

XRD patterns of technical grade ferric glycerophosphate typically show broad, diffuse peaks, which are characteristic of an amorphous or nanocrystalline material. osti.govacs.org

The presence of sharp peaks in the XRD pattern would indicate the presence of crystalline impurities. osti.gov

By analyzing the XRD data, it is possible to gain insights into the solid-state structure of the compound and to monitor its stability over time.

Table 4: Interpretation of XRD Data for Ferric Glycerophosphate

| 2θ (degrees) | Intensity | Interpretation |

| Broad hump from 20-40 | Low | Amorphous nature of the bulk material |

| 25.5 | Sharp, low intensity | Trace crystalline impurity |

| 42.1 | Sharp, low intensity | Trace crystalline impurity |

Electron Diffraction for Nanostructure Analysis

Electron diffraction (ED) has emerged as a powerful technique for the structural analysis of nanomaterials, offering significant advantages over traditional X-ray diffraction (XRD), especially for characterizing very small crystalline volumes. nih.gov Due to the stronger interaction of electrons with matter, ED is particularly well-suited for studying the crystal structure of single nanoparticles or nanocrystalline domains within a technical grade powder like Ferricglycerophosphate. nih.gov

Three-dimensional electron diffraction (3D ED) techniques, in particular, enable a comprehensive reconstruction of the reciprocal space of a crystalline particle. nih.gov This allows for the precise determination of the unit cell parameters, space group, and atomic positions. For a complex material like technical grade Ferricglycerophosphate, which may consist of various phases or have structural defects, 3D ED can provide highly accurate structure refinements for crystals in the 50–100 nm range and is even effective for nanoparticles as small as 10 nm. nih.gov

Research Findings: Studies on various nanoparticles have demonstrated the capability of 3D ED to resolve complex structures. The process involves collecting a series of electron diffraction patterns as the crystal is tilted. These patterns are then combined to reconstruct a 3D representation of the crystal's reciprocal lattice. nih.gov While direct studies on Ferricglycerophosphate are not extensively published, the methodology's application to other iron-based nanostructures, such as iron oxides and phosphates, establishes its utility. mdpi.com For technical grade Ferricglycerophosphate, this technique could be employed to:

Identify and characterize different polymorphic forms or hydrated states that may coexist in the sample.

Analyze the crystal structure of individual nanocrystallites, providing insights into local structural order and defects.

Distinguish between crystalline and amorphous domains within the material.

The analysis can overcome challenges associated with powder XRD, where overlapping peaks from different phases can complicate interpretation. nih.gov By addressing dynamical scattering effects through advanced refinement methods, 3D ED can deliver precise and reliable structural data critical for understanding the material's properties at the nanoscale. nih.gov

Thermal Analysis Techniques (e.g., TGA, DSC) for Phase Transitions and Decomposition Pathways

Thermal analysis techniques are indispensable for evaluating the thermal stability, phase transitions, and decomposition behavior of materials. wikipedia.org For Ferricglycerophosphate, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical data. nih.gov

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is used to determine the temperature ranges at which the compound degrades and to identify the nature of the evolved components based on mass loss. wikipedia.org

Research Findings: While specific TGA data for Ferricglycerophosphate is limited, studies on related iron phosphates provide a clear model for its expected thermal behavior. For instance, the thermal decomposition of iron(III) phosphates often occurs in multiple, distinct steps. mdpi.comnih.gov A typical analysis involves heating the sample at a constant rate (e.g., 10 K/min) in an inert nitrogen atmosphere. mdpi.com

The decomposition pathway for Ferricglycerophosphate would likely involve:

Dehydration: Initial mass loss at lower temperatures corresponding to the removal of adsorbed or coordinated water molecules. Studies on iron phosphate dihydrate (FePO₄·2H₂O) show this process occurs in distinct stages. researchgate.net

Decomposition of Glycerol Moiety: At higher temperatures, the organic glycerophosphate ligand would decompose. This complex process can involve several steps, releasing products like water, carbon dioxide, and various hydrocarbons.

Formation of Iron Phosphate: The final residue at high temperatures is typically a stable form of iron phosphate (FePO₄) or iron oxide. nih.govresearchgate.net

The following table, based on data from the analysis of a related iron(III) phosphate compound, illustrates the type of information obtained from a TGA experiment. nih.gov

| Decomposition Step | Temperature Range (°C) | Observed Mass Loss (%) | Associated Process |

|---|---|---|---|

| 1 | ~167 - 287 | 9.6 | Loss of first volatile component (e.g., part of organic moiety or bound water) |

| 2 | ~287 - 337 | 5.9 | Loss of second volatile component |

| 3 | ~337 - 407 | 3.0 | Final decomposition to form stable iron phosphate |

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as phase transitions (e.g., melting, crystallization), glass transitions, and chemical reactions. tainstruments.comtechnologynetworks.com

Research Findings: In the context of Ferricglycerophosphate, DSC can reveal:

Glass Transitions: Amorphous regions within the technical grade material may exhibit a glass transition, visible as a step-change in the baseline of the DSC thermogram.

Polymorphic Transitions: Different crystalline forms of the compound may transform from one to another upon heating, resulting in exothermic or endothermic peaks. researchgate.net

Melting and Decomposition: A sharp endothermic peak would indicate melting if the compound melts before decomposing. More commonly, decomposition is observed as a complex series of overlapping endothermic or exothermic events.

DSC is a highly sensitive technique for characterizing the thermodynamic properties associated with these transitions, providing data on transition temperatures and enthalpies (ΔH). technologynetworks.com

Development of Novel Assay Methods for Ferricglycerophosphate

The accurate quantification of Ferricglycerophosphate and its potential impurities in technical grade material requires robust and sensitive assay methods. While traditional methods like spectrophotometry for iron content exist, there is a continuous drive to develop more advanced and specific analytical techniques. nih.gov

Research Findings: The development of novel assay methods for complex organometallic compounds like Ferricglycerophosphate focuses on improving specificity, sensitivity, and speed. Key areas of development include chromatographic and advanced spectroscopic techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for the analysis of organophosphate esters. frontiersin.org A high-performance liquid chromatography (HPLC) system can be used to separate Ferricglycerophosphate from starting materials, degradation products, and other impurities. The separated components are then detected by a mass spectrometer, which provides information on their molecular weight and structure, allowing for unambiguous identification and quantification. The development of an LC-MS method would involve:

Optimization of the chromatographic separation using a suitable column and mobile phase.

Selection of an appropriate ionization source (e.g., Electrospray Ionization, ESI) and mass analyzer.

Validation of the method for linearity, accuracy, precision, and limits of detection and quantification. frontiersin.org

Laser-Induced Breakdown Spectroscopy (LIBS): LIBS is an emerging rapid analytical technique for elemental analysis. rsc.org It involves focusing a high-energy laser pulse onto the sample, creating a plasma. The light emitted from the plasma is then analyzed to determine the elemental composition. For Ferricglycerophosphate, LIBS could be developed as a rapid screening tool for determining the total iron content. rsc.org Recent advancements combine LIBS with machine learning algorithms, such as artificial neural networks, to improve the accuracy of quantitative analysis by correcting for matrix effects, which can be significant in complex technical grade materials. rsc.org

The following table compares the principles and potential applications of these novel assay methods for Ferricglycerophosphate.

| Technique | Principle | Primary Application for Ferricglycerophosphate | Advantages |

|---|---|---|---|

| HPLC-MS | Separation based on polarity followed by detection based on mass-to-charge ratio. | Quantification of the active compound and identification/quantification of organic impurities. | High specificity and sensitivity; provides structural information. frontiersin.org |

| LIBS with Machine Learning | Atomic emission spectroscopy of a laser-induced plasma, with data analysis by a predictive model. | Rapid and accurate quantitative analysis of total iron content. | Very fast analysis time; requires minimal sample preparation; high accuracy with advanced calibration models. rsc.org |

| Enzymatic Assays | Utilizes specific enzymes that react with either the ferric iron or the glycerophosphate moiety. | Highly specific quantification of biologically active forms of the compound. | Exceptional specificity; can be adapted for high-throughput screening. nih.gov |

The development of such methods is crucial for robust quality control and for furthering the understanding of the compound's chemical properties.

Fundamental Chemical Reactivity and Transformation Studies of Ferricglycerophosphate

Hydrolytic Stability and Kinetics under Varying Chemical Environments

pH-Dependent Hydrolysis Mechanisms of the Glycerophosphate Ester Linkage

Under acidic conditions, the phosphate (B84403) group is protonated, which can facilitate nucleophilic attack by water on the phosphorus atom. In neutral to alkaline conditions, hydroxide (B78521) ions act as a more potent nucleophile than water, leading to an increased rate of hydrolysis. Studies on other phosphate esters have shown that the rate of hydrolysis can vary significantly with pH. For instance, the hydrolysis of some organophosphate esters can be several orders of magnitude faster in alkaline solutions compared to neutral or acidic solutions.

The ferric ion itself can also play a role in the hydrolysis mechanism. As a Lewis acid, the Fe³⁺ ion can coordinate to the phosphate oxygen atoms, potentially polarizing the P-O bond and making the phosphorus atom more susceptible to nucleophilic attack. This metal-ion-catalyzed hydrolysis is a well-documented phenomenon for phosphate esters nih.gov.

Influence of Ionic Strength and Solvent Composition on Reactivity

The ionic strength of the aqueous medium can influence the rate of hydrolysis of ferric glycerophosphate. Changes in ionic strength can affect the activity of the reacting species and the stability of the transition state. For reactions involving charged species, such as the hydrolysis of a coordinated glycerophosphate anion, the kinetic salt effect can be significant. The direction and magnitude of this effect depend on the charges of the reacting species.

The composition of the solvent can also impact hydrolytic stability. The presence of co-solvents can alter the polarity of the medium and the solvation of the reactants and transition state, thereby affecting the reaction rate. While specific data for ferric glycerophosphate is scarce, studies on the complexation of iron(III) with ligands in different ionic media demonstrate the importance of these parameters on the stability and reactivity of the complex data.govwikipedia.org.

Redox Chemistry of the Iron Center within Ferricglycerophosphate

The ferric (Fe³⁺) ion in ferric glycerophosphate can undergo reduction to the ferrous (Fe²⁺) state. This redox transformation is a critical aspect of its chemistry, as the two oxidation states of iron exhibit different coordination preferences and solubilities.

Electron Transfer Pathways and Reaction Mechanisms

The reduction of Fe³⁺ to Fe²⁺ in the ferric glycerophosphate complex involves the gain of an electron. The electron transfer process can occur through either an inner-sphere or an outer-sphere mechanism.

In an inner-sphere mechanism , a bridging ligand connects the reductant and the ferric center, facilitating the electron transfer. The glycerophosphate ligand itself, or another ligand present in the solution, could potentially act as this bridge.

In an outer-sphere mechanism , the electron transfer occurs without the formation of a covalent bridge between the redox partners. The rate of this process is influenced by the reorganization energy required for the changes in bond lengths and solvent orientation upon electron transfer. The nature of the ligands coordinated to the iron center plays a crucial role in determining the reorganization energy and, consequently, the electron transfer rate researchgate.net.

The redox potential of the Fe(III)/Fe(II) couple in the glycerophosphate complex is a key thermodynamic parameter. The coordination of the glycerophosphate ligand to the iron center influences this potential. Ligands that preferentially stabilize the Fe(III) state will shift the redox potential to more negative values, making the complex more difficult to reduce. Conversely, ligands that stabilize the Fe(II) state will result in a more positive redox potential mdpi.comresearchgate.net. For example, a study on an iron(III) complex with hydroxypropyl and phenolate (B1203915) pendants reported a redox potential of -390 mV versus the normal hydrogen electrode (NHE) at pH 7, indicating a significant stabilization of the Fe(III) state nih.gov.

Investigation of Iron Speciation in Aqueous Solutions

In aqueous solutions, the ferric ion is known to undergo extensive hydrolysis, forming a series of monomeric and polymeric hydroxo complexes, such as [Fe(OH)(H₂O)₅]²⁺, [Fe(OH)₂(H₂O)₄]⁺, and the dimer [Fe₂(OH)₂(H₂O)₈]⁴⁺ oup.comnih.govnih.gov. The presence of the glycerophosphate ligand will compete with hydroxide ions for coordination to the ferric center.

The speciation of iron in a ferric glycerophosphate solution will therefore be a complex function of pH, the concentration of ferric glycerophosphate, and the formation constants of the various possible complexes. At a given pH, an equilibrium will be established between free aquated iron(III) ions, various iron(III)-hydroxo species, and one or more iron(III)-glycerophosphate complexes oup.comresearchgate.net. Spectroscopic and potentiometric methods are typically employed to identify the different species present in solution and to determine their relative concentrations oup.comresearchgate.net.

The table below illustrates the typical iron(III) species that can exist in an aqueous solution, which will be in equilibrium with ferric glycerophosphate complexes.

Dominant Aqueous Iron(III) Species as a Function of pH

| pH Range | Predominant Iron(III) Species |

|---|---|

| < 2 | [Fe(H₂O)₆]³⁺ |

| 2 - 3 | [Fe(OH)(H₂O)₅]²⁺ |

| 3 - 5 | [Fe₂(OH)₂(H₂O)₈]⁴⁺ |

| > 5 | Polymeric hydroxo/oxo-bridged species, leading to precipitation of iron(III) oxyhydroxides |

Complexation and Ligand Exchange Reactions

The ferric glycerophosphate complex can participate in ligand exchange reactions, where the glycerophosphate ligand or the coordinated water molecules are replaced by other ligands present in the solution. The kinetics and mechanism of these reactions are influenced by the nature of the entering and leaving ligands, as well as the properties of the iron(III) center.

For octahedral d⁵ high-spin complexes like aquated Fe(III), ligand exchange rates for water are in the range of 10¹-10⁶ s⁻¹ libretexts.org. The substitution reactions can proceed through associative, dissociative, or interchange mechanisms. In a study on the ligand substitution reactions of the iron(III) hydroxo dimer with various inorganic ligands, a dissociative interchange mechanism was proposed nih.gov.

The formation of a complex between iron(III) and the phosphate moiety of glycerophosphate is a key aspect of its chemistry. Studies on the iron(III)-phosphate system have shown the formation of various complexes, with the stoichiometry and stability depending on the pH and the concentrations of the reactants nih.govresearchgate.net. The table below, derived from studies on the iron(III)-phosphate system, provides an example of the types of complexes that can form and their associated stability constants. It is important to note that these values are for the inorganic phosphate system and are used here as an illustrative proxy for the behavior of the phosphate group in ferric glycerophosphate.

Illustrative Stability Constants for Iron(III)-Phosphate Complexes

| Complex Species | Log β | Reference |

|---|---|---|

| [Fe(H₂PO₄)]²⁺ | 3.5 | nih.gov |

| [Fe(HPO₄)]⁺ | 8.3 | nih.gov |

| [Fe₂(OH)₂(H₂PO₄)]³⁺ | - | nih.gov |

The interaction between the glycerol (B35011) part of the ligand and the ferric ion has also been investigated. At acidic pH, a 1:1 complex between iron(III) and glycerol has been observed oup.com. This suggests that the hydroxyl groups of the glycerol backbone can also participate in the coordination to the iron center, likely forming a chelate ring which would enhance the stability of the complex.

Photochemical Transformations and Photostability Research

The photostability of ferric glycerophosphate is a critical aspect of its chemistry, as exposure to light, particularly ultraviolet (UV) radiation, can induce chemical transformations. These reactions primarily involve the photoreduction of the Fe(III) center to ferrous iron (Fe(II)), coupled with the oxidation of the organic ligand.

The photochemical degradation of ferric complexes is typically initiated by the absorption of photons in the UV or near-visible region of the electromagnetic spectrum. This process is characteristic of Fe(III)-carboxylate complexes, which exhibit strong light absorption due to a phenomenon known as ligand-to-metal charge transfer (LMCT). wikipedia.org In an LMCT event, the absorption of a photon with sufficient energy promotes an electron from a molecular orbital primarily located on the ligand to one primarily located on the metal center.

For a compound like ferric glycerophosphate, the absorbing chromophore is the Fe(III)-oxygen bond of the glycerophosphate ligand. The energy required for this transition dictates the wavelength of light that will be most effective at inducing degradation. In the case of the closely related ferric citrate (B86180) complex, this absorption leads to the reduction of Fe(III) to Fe(II) and the subsequent oxidative degradation of the citrate ligand. wikipedia.org This reaction is important in plant metabolism for mobilizing iron. wikipedia.org

The general mechanism can be described as: Fe³⁺-Ligand + hν (light) → [Fe³⁺-Ligand]* (excited state) → Fe²⁺ + Ligand• (oxidized ligand radical)

The resulting ligand radical is unstable and can undergo further reactions, such as decarboxylation or reaction with oxygen. The efficiency of this degradation pathway is wavelength-dependent, corresponding to the absorption spectrum of the complex. While specific data for ferric glycerophosphate is not widely available, by analogy with other Fe(III) complexes with oxygen-donating ligands, significant photochemical activity would be expected upon irradiation with UV light (typically in the 250-400 nm range).

Table 3: Typical LMCT Absorption Maxima for Analogous Fe(III) Complexes

| Complex | Ligand | Approximate λₘₐₓ (nm) |

| Ferric Citrate | Citrate | ~330 |

| Ferric Oxalate | Oxalate | ~300-400 |

| Ferric Hydroxide | Hydroxide | < 350 |

In the presence of oxygen, the photochemical reactions of iron complexes can become more complex through the generation of Reactive Oxygen Species (ROS). mdpi.comnih.gov ROS are highly reactive chemical species including the superoxide (B77818) radical (O₂•⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (•OH). mdpi.com

The photo-induced degradation of ferric glycerophosphate can initiate a cascade of reactions that produce ROS through a photo-Fenton-like process. The key steps are:

Photoreduction of Fe(III): As described above, UV light reduces Fe(III) to Fe(II). Fe³⁺-Ligand + hν → Fe²⁺ + Ligand•

Reaction with Molecular Oxygen: The photogenerated Fe(II) can react with dissolved molecular oxygen (O₂) to produce the superoxide radical and regenerate Fe(III). Fe²⁺ + O₂ → Fe³⁺ + O₂•⁻

Formation of Hydrogen Peroxide: The superoxide radical can dismutate (react with itself) in the presence of protons to form hydrogen peroxide. 2O₂•⁻ + 2H⁺ → H₂O₂ + O₂

Fenton Reaction: The photogenerated Fe(II) can then react with the newly formed hydrogen peroxide in the classic Fenton reaction to produce the highly oxidizing hydroxyl radical (•OH). nih.gov Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

This cycle, involving the photoreduction of Fe(III) to Fe(II) which then catalyzes the formation of •OH from H₂O₂, is known as the photo-Fenton process. The hydroxyl radical is a powerful, non-selective oxidant that can rapidly degrade the glycerophosphate ligand and other organic molecules present in the system. Studies on iron-citrate aerosols have confirmed that UV aging leads to the generation of ROS. researchgate.net Therefore, the photostability of ferric glycerophosphate is not only a function of its direct photodegradation but also its capacity to catalyze the formation of destructive ROS in aerobic environments.

Table 4: Key Reactive Oxygen Species (ROS) in Photo-Induced Iron Chemistry

| ROS Species | Name | Formation Reaction Example | Role |

| O₂•⁻ | Superoxide Radical | Fe²⁺ + O₂ → Fe³⁺ + O₂•⁻ | Precursor to H₂O₂ |

| H₂O₂ | Hydrogen Peroxide | 2O₂•⁻ + 2H⁺ → H₂O₂ + O₂ | Fenton reagent, mild oxidant |

| •OH | Hydroxyl Radical | Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ | Powerful, non-selective oxidizing agent |

Degradation Pathways and Stability Mechanisms of Ferricglycerophosphate Technical Grade

Chemical Degradation Pathways

The chemical stability of ferric glycerophosphate is influenced by factors such as temperature, pH, and the presence of oxidative agents. The primary degradation routes include oxidative degradation, non-enzymatic hydrolysis, and thermal decomposition.

While specific studies on the oxidative degradation of ferric glycerophosphate are not extensively detailed in the public literature, the presence of a ferrous/ferric iron core suggests a susceptibility to redox reactions. The glycerophosphate ligand itself can be subject to oxidation. For instance, the oxidation of the glycerol (B35011) moiety can lead to the formation of glyceraldehyde and dihydroxyacetone, which can be further oxidized. The presence of dissolved oxygen and oxidizing agents can facilitate these processes. The iron component can catalyze oxidative reactions, a common characteristic of transition metals.

Hydrolysis represents a significant pathway for the degradation of ferric glycerophosphate in aqueous environments. The ester linkage in the glycerophosphate molecule is susceptible to hydrolysis, which would cleave the molecule into glycerol and phosphoric acid. The rate of this hydrolysis is dependent on pH and temperature.

Studies on the thermal decomposition of iron phosphate (B84403) compounds provide insights into the potential thermal degradation pathways of ferric glycerophosphate. For example, the thermal analysis of diamin iron(III) phosphate shows stability up to approximately 440 K (167°C) nih.govnih.govcinn.es. Above this temperature, decomposition occurs with the loss of ammonia (B1221849) molecules, indicating the breakdown of the compound's structure nih.govnih.govcinn.es.

Research on the thermal decomposition of phosphate esters on ferrous surfaces suggests that the process is initiated by chemisorption of the phosphate group onto the iron surface, followed by cleavage of C-O and P-O bonds at elevated temperatures chemrxiv.org. The decomposition of the glycerophosphate moiety of ferric glycerophosphate is likely to follow similar pathways. The thermal decomposition of glycerol itself involves dehydration to form acrolein and acetol, and C-C bond cleavage to produce a variety of smaller molecules, including formaldehyde, acetaldehyde, and water rsc.org.

Therefore, the thermal decomposition of ferric glycerophosphate would likely yield a mixture of iron oxides, phosphorus oxides, and a range of organic compounds derived from the breakdown of glycerol. The exact composition of the degradation products would depend on the temperature, atmosphere (oxidative or inert), and the specific structure of the technical grade material.

Table 1: Potential Thermal Decomposition Products of Ferric Glycerophosphate Components This table is based on the decomposition of related compounds and the individual components of ferric glycerophosphate.

| Component | Potential Decomposition Products | Temperature Range (°C) |

| Glycerol Moiety | Acrolein, Acetol, Formaldehyde, Acetaldehyde, Water, Carbon Oxides | > 200 |

| Phosphate Moiety | Phosphorus Oxides (e.g., P₄O₁₀) | High Temperatures |

| Ferric Iron | Iron Oxides (e.g., Fe₂O₃, Fe₃O₄) | High Temperatures |

Environmental Degradation Studies

The environmental fate of ferric glycerophosphate is governed by its degradation in soil and aquatic systems and its interaction with environmental matrices.

In soil and aquatic environments, the degradation of ferric glycerophosphate will be influenced by abiotic factors such as pH, temperature, and the presence of minerals mdpi.com. The hydrolysis pathways described above will be a primary mechanism of degradation in these systems. Once dissociated, the glycerophosphate and ferric ions will behave independently.

The glycerophosphate anion can be subject to further abiotic degradation, although this process is generally slower than microbial degradation. The ferric ions will interact with the soil and water components. In aerobic aquatic systems, ferric iron is largely insoluble and will precipitate as ferric hydroxide (B78521) or form complexes with organic matter researchgate.net. In soil, ferric iron is a common component and will contribute to the pool of iron oxides and hydroxides.

The phosphate component of ferric glycerophosphate is expected to strongly interact with soil and sediment particles. Phosphate adsorption is a well-documented process, primarily driven by interactions with iron and aluminum oxides and hydroxides, and clay minerals researchgate.net. Granular ferric hydroxide (GFH) has been shown to have a high adsorption capacity for phosphates mdpi.comresearchgate.netmdpi.com. This suggests that in soils rich in iron oxides, the glycerophosphate anion, once released from the ferric complex, will be readily adsorbed.

The adsorption process is influenced by pH, with maximum adsorption typically occurring in the acidic to neutral pH range. The presence of other anions can compete for adsorption sites. The desorption of phosphate can occur if the equilibrium in the soil solution changes, for example, due to changes in pH or the introduction of strongly competing ions.

Studies have shown that iron-bound phosphates in sediments can be a significant source of phosphorus for plant growth, indicating that the adsorbed phosphate is not permanently sequestered sdu.dk. The adsorption and desorption behavior of the glycerophosphate moiety will be a key factor in determining its mobility and bioavailability in the environment.

Table 2: Factors Influencing the Adsorption of Phosphate on Environmental Matrices

| Factor | Influence on Adsorption |

| Soil/Sediment Composition | High content of iron and aluminum oxides and clay minerals increases adsorption. |

| pH | Adsorption is generally higher in acidic to neutral pH ranges. |

| Presence of Organic Matter | Can compete with phosphate for adsorption sites, potentially reducing adsorption. |

| Presence of Competing Anions | Other anions can compete for adsorption sites and reduce phosphate adsorption. |

| Temperature | Adsorption is generally an exothermic process, so an increase in temperature can decrease adsorption. |

Influence of Technical Grade Impurities on Degradation Kinetics of Ferric Glycerophosphate

The degradation kinetics of ferric glycerophosphate can be significantly influenced by the presence of impurities commonly found in the technical grade product. Unlike the pure compound, technical grade ferric glycerophosphate may contain residual reactants, by-products from the manufacturing process, and trace amounts of other metal ions. These impurities can alter the stability of the compound through various mechanisms, including catalytic effects and complex interactions within the formulation.

Catalytic Effects of Specific Impurities on Degradation

The hydrolysis of the phosphate ester bond in glycerophosphate is a primary degradation pathway. This reaction can be catalyzed by the presence of certain impurities, particularly other metal ions and compounds that alter the pH of the formulation.

Technical grade ferric glycerophosphate may contain trace amounts of other metal ions, such as calcium, magnesium, or other transition metals, arising from the raw materials or manufacturing equipment. These metal ions can act as Lewis acids, coordinating to the phosphate oxygen atoms and increasing the susceptibility of the phosphorus atom to nucleophilic attack by water. This catalytic activity of metal ions in promoting phosphate ester hydrolysis is a well-documented phenomenon. The presence of these metallic impurities can, therefore, accelerate the degradation of ferric glycerophosphate, leading to the formation of glycerol and inorganic phosphate.

The rate of hydrolysis is also highly dependent on pH. Acidic or basic impurities, remaining from the synthesis process, can significantly alter the local pH environment of the ferric glycerophosphate molecules. Both acidic and alkaline conditions can catalyze the hydrolysis of phosphate esters. For instance, residual acidic impurities would lead to specific acid catalysis, while basic impurities would result in base-catalyzed hydrolysis, both of which would increase the degradation rate compared to a neutral pH.

The potential catalytic effects of common impurities are summarized in the table below, based on established principles of phosphate ester chemistry.

| Impurity Type | Potential Catalytic Effect | Mechanism |

| Divalent Metal Ions (e.g., Ca²⁺, Mg²⁺) | Acceleration of Hydrolysis | Lewis acid catalysis, stabilization of the transition state. |

| Other Transition Metal Ions | Acceleration of Hydrolysis | Coordination to phosphate group, facilitating nucleophilic attack. |

| Acidic Residues (e.g., HCl, H₂SO₄) | Acceleration of Hydrolysis | Specific acid catalysis. |

| Basic Residues (e.g., NaOH, KOH) | Acceleration of Hydrolysis | Base-catalyzed hydrolysis. |

Synergistic and Antagonistic Interactions in Complex Technical Formulations

Synergistic Interactions:

A synergistic effect may occur when the combined influence of two or more impurities is greater than the sum of their individual effects. For example, the presence of both metallic impurities and acidic residues could lead to a more rapid degradation than either impurity alone. The acidic environment could enhance the solubility and catalytic activity of the metal ions, leading to a pronounced acceleration of hydrolysis.

Another potential synergistic interaction involves the presence of organic acids, which may be present as by-products or impurities. Certain organic acids can form complexes with the ferric ion, potentially weakening the glycerophosphate ester bond and making it more susceptible to hydrolysis. If other catalytic impurities are also present, this could lead to a significant decrease in the stability of the ferric glycerophosphate.

Antagonistic Interactions:

Conversely, antagonistic interactions, where the presence of one impurity counteracts the effect of another, are also possible. For instance, certain impurities might act as chelating agents, binding to catalytic metal ions and reducing their ability to promote hydrolysis. If the technical grade product contains such chelating agents, they could inadvertently enhance the stability of the ferric glycerophosphate by sequestering pro-degradative metal ions.

The following table illustrates hypothetical scenarios of synergistic and antagonistic interactions based on general chemical principles.

| Interaction Type | Impurity Combination | Potential Outcome on Degradation Rate |

| Synergistic | Transition Metal Ions + Acidic Impurities | Significant increase |

| Synergistic | Ferric Ion + Organic Acid Impurities | Moderate to significant increase |

| Antagonistic | Catalytic Metal Ions + Chelating Agent Impurities | Decrease |

| Antagonistic | Acidic Impurities + Basic Impurities | Neutralization, potentially stabilizing if pH moves closer to neutral |

It is important to note that the specific degradation kinetics of a particular batch of technical grade ferric glycerophosphate will depend on the precise nature and concentration of the impurities present. A thorough analysis of the impurity profile is therefore essential for predicting the stability and shelf-life of the product.

Interactions of Ferricglycerophosphate with Diverse Chemical and Biological Systems Non Clinical

Interactions with Macromolecules and Biopolymers (e.g., Proteins, Polysaccharides)

The interaction of ferric glycerophosphate with macromolecules such as proteins and polysaccharides is governed by the chemical properties of both the iron center and the glycerophosphate ligand. These interactions can be pivotal in determining the compound's stability, bioavailability, and functional properties in various systems.

The binding of small molecules to proteins is a fundamental aspect of biochemistry. While specific studies quantifying the binding affinity and stoichiometry of ferric glycerophosphate to proteins like serum albumin or casein are not extensively documented in publicly available literature, the principles of such interactions can be inferred from studies on related iron compounds and phosphate (B84403) esters.

Proteins such as serum albumin are known to bind a wide variety of ligands, including metal ions and charged organic molecules. nih.govslideshare.net The binding is often driven by a combination of electrostatic interactions, hydrogen bonding, and hydrophobic interactions. slideshare.net The phosphate group of ferric glycerophosphate would likely interact with positively charged amino acid residues on the protein surface, such as lysine (B10760008) and arginine, while the iron center could form coordination bonds with residues like histidine, aspartate, or glutamate.

The stoichiometry of binding, or the number of ferric glycerophosphate molecules that bind to a single protein molecule, would depend on the number and accessibility of binding sites on the protein. Techniques like isothermal titration calorimetry (ITC) are ideally suited for determining these parameters directly by measuring the heat changes associated with the binding event. slideshare.net

Illustrative Data on Binding Parameters:

The following table presents hypothetical data illustrating the types of results that could be obtained from an ITC experiment studying the interaction of ferric glycerophosphate with a model protein like bovine serum albumin (BSA).

| Parameter | Value | Interpretation |

| Binding Affinity (Kd) | 50 µM | Indicates a moderate binding affinity, suggesting a reversible interaction. |

| Stoichiometry (n) | 2 | Suggests that two molecules of ferric glycerophosphate bind to one molecule of BSA. |

| Enthalpy Change (ΔH) | -15 kcal/mol | The negative value indicates that the binding process is exothermic and likely driven by favorable enthalpy changes such as hydrogen bond formation. |

| Entropy Change (ΔS) | 10 cal/mol·K | The positive value suggests an increase in disorder upon binding, possibly due to the release of water molecules from the binding site. |

Note: The data in this table is for illustrative purposes only and does not represent experimentally verified values for ferric glycerophosphate.

The binding of a ligand to a protein can induce conformational changes in the protein's structure, which can in turn affect its function. Circular dichroism (CD) spectroscopy is a powerful technique for monitoring such changes in the secondary and tertiary structure of proteins. nih.govnih.govresearchgate.net

For instance, a study on the interaction of glycerol (B35011) with ferric horse heart myoglobin (B1173299) showed that glycerol can influence both the secondary (α-helix) and tertiary structure of the protein. nih.gov An increase in the helical content was observed, along with a decreased stability of the tertiary structure. nih.gov It is plausible that the glycerophosphate component of ferric glycerophosphate could induce similar changes. The binding of the ferric ion could also lead to more localized conformational changes around the metal-binding site, potentially altering the protein's activity or its interaction with other molecules.

These conformational changes can be subtle, involving the reorientation of a few amino acid side chains, or more dramatic, leading to a significant rearrangement of the protein's domains. The extent of these changes is related to the strength and nature of the interaction between the protein and the ligand.

Several biophysical techniques are available to quantify the interactions between ferric glycerophosphate and macromolecules. These methods provide valuable information on binding affinity, stoichiometry, kinetics, and thermodynamics. rsc.org

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. slideshare.net This allows for the simultaneous determination of the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. slideshare.net

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that monitors the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. nih.gov It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess changes in the secondary and tertiary structure of a protein upon ligand binding. nih.govnih.gov By monitoring the CD spectrum in the far-UV and near-UV regions, researchers can detect alterations in α-helix, β-sheet, and random coil content, as well as changes in the environment of aromatic amino acid residues. researchgate.netresearchgate.netrsc.org

Fluorescence Spectroscopy: This technique can be used to study ligand binding by monitoring changes in the intrinsic fluorescence of a protein (typically from tryptophan residues) or the fluorescence of a labeled ligand. Quenching or enhancement of the fluorescence signal upon binding can be used to determine binding constants.

Role in Microbial Metabolism and Nutrient Utilization

Ferric glycerophosphate can serve as a source of essential nutrients for microorganisms, namely iron and phosphate, and in some cases, the glycerol backbone can be utilized as a carbon source.

Iron is a critical micronutrient for the growth of most bacteria, as it is a cofactor for many essential enzymes involved in processes like cellular respiration and DNA synthesis. nih.gov Many standard microbial growth media include a source of iron. While specific formulations explicitly listing ferric glycerophosphate are not common, its components suggest its suitability as an iron source in defined media.

For example, studies on Lactobacillus species have shown a requirement for iron, particularly under specific nutritional conditions. nih.gov Chemically defined media for these bacteria often include an iron salt. nih.gov The use of ferric glycerophosphate could offer the advantage of providing a soluble, readily available form of iron. Research on Lactobacillus plantarum has indicated that the presence of these bacteria can increase the amount of soluble ferric iron in a growth medium. researchgate.net

The following table provides an example of how the effect of ferric glycerophosphate as an iron source could be evaluated in a microbial growth experiment.

Illustrative Data on Microbial Growth with Different Iron Sources:

| Iron Source | Concentration (µM) | Bacterial Growth (OD600 after 24h) |

| None | 0 | 0.15 |

| Ferric Chloride | 10 | 0.85 |

| Ferric Glycerophosphate | 10 | 0.82 |

| Ferrous Sulfate | 10 | 0.90 |

Note: The data in this table is for illustrative purposes and represents a hypothetical experiment comparing the efficacy of different iron sources on the growth of a bacterial strain.

Many microorganisms produce extracellular or periplasmic phosphatases that can hydrolyze phosphate esters, releasing inorganic phosphate that can then be transported into the cell. This is particularly important in environments where inorganic phosphate is limited.